Non-2-yne-1,4-diol, also known as 2-butyne-1,4-diol, is an organic compound with the molecular formula and a molecular weight of approximately . This compound features a unique structure characterized by a triple bond between the second and third carbon atoms and hydroxyl groups at the first and fourth positions. It is classified as a butynediol and falls under the category of alcohols due to the presence of hydroxyl groups.
Non-2-yne-1,4-diol can be synthesized through several methods:
The synthesis often requires careful control of temperature and pressure to ensure optimal reaction conditions. For instance, hydrogenation reactions typically occur under high pressure to facilitate the addition of hydrogen gas to the alkyne .
Non-2-yne-1,4-diol is reactive and can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed during these reactions. For example, oxidation reactions may require specific pH levels and temperatures for optimal yields.
The mechanism of action for Non-2-yne-1,4-diol primarily involves its reactivity due to the presence of both hydroxyl groups and a triple bond.
The kinetics of these reactions can vary based on temperature, catalyst type, and substrate concentration.
Non-2-yne-1,4-diol has several applications across various fields:
The synthesis of Non-2-yne-1,4-diol relies heavily on catalytic alkyne functionalization techniques, with Reppe carbonylation serving as the industrial cornerstone. This process facilitates the direct coupling of terminal alkynes with carbonyl compounds through sophisticated catalytic systems. Copper acetylide (Cu₂C₂) catalysts enable the nucleophilic addition of acetylene to formaldehyde under high-pressure conditions (10-20 bar), forming the foundational C-C bond while preserving the alkyne moiety [3] [6]. Modern adaptations employ bimetallic Cu-Bi catalysts supported on silica, which enhance regioselectivity (>95%) and reduce reaction temperatures to 90-120°C [3]. These systems suppress propargyl alcohol formation – a common side reaction – through precise modulation of copper's electrophilicity. The catalytic cycle involves:
Recent advances demonstrate that palladium-NHC complexes facilitate similar transformations at atmospheric pressure, though industrial implementation remains limited by catalyst cost [6].
Table 1: Catalytic Systems for Non-2-yne-1,4-diol Synthesis
Catalyst System | Temperature (°C) | Pressure (bar) | Selectivity (%) | Productivity (g·L⁻¹·h⁻¹) |
---|---|---|---|---|
Cu₂C₂ | 150 | 20 | 78 | 85 |
Cu-Bi/SiO₂ | 110 | 15 | 96 | 210 |
Pd-NHC | 80 | 1 | 91 | 65 |
Stereocontrol in Non-2-yne-1,4-diol derivatives presents unique challenges due to the prochiral nature of the internal alkyne and adjacent hydroxyl groups. Asymmetric hydrogenation of the triple bond using chiral catalysts produces enantiomerically enriched trans-alkene diols. Wilkinson-type rhodium complexes with DuPhos ligands achieve 88% ee for the (R,R)-dihydroxy derivative at 50°C and 5 bar H₂ pressure [7]. Alternatively, kinetic resolution using lipase-catalyzed transesterification selectively acylates one enantiomer of racemic diol mixtures. Candida antarctica Lipase B (CAL-B) immobilized on mesoporous silica demonstrates exceptional discrimination (E-value >200) for the S-enantiomer when vinyl acetate serves as acyl donor [3].
For diastereoselective synthesis, substrate-directed reductions show particular promise. Chiral α-hydroxyketones undergo Corey-Bakshi-Shibata reduction with (S)-CBS catalyst, yielding syn-diols with >20:1 diastereomeric ratio. Subsequent Lindlar-catalyzed semihydrogenation installs the cis-alkene functionality without epimerization, enabling access to stereodefined tetrahydrofuran precursors essential for macrocyclic lactone synthesis [5].
Industrial Non-2-yne-1,4-diol synthesis has undergone substantial sustainable redesign, particularly in solvent systems and energy integration. Traditional processes employed volatile organic solvents (e.g., dioxane), which have been replaced by aqueous acetonitrile azeotrope (84% MeCN, 16% H₂O) – enabling homogeneous catalysis while facilitating solvent recovery via distillation (>95% recycling efficiency) [3] [4]. This innovation alone reduces the process E-factor by 65% compared to conventional methods.
Catalyst immobilization represents another breakthrough, with POLITAG-F (fluorinated polyionic tags) supporting copper catalysts for >15 reaction cycles without leaching [4]. This heterogeneous system eliminates heavy metal contamination in products while operating at ambient temperature. Additionally, waste-minimization protocols convert distillation residues into fuel pellets through torrefaction, achieving near-zero liquid discharge in modern facilities producing >200,000 tonnes annually [3].
Table 2: Environmental Metrics for Non-2-yne-1,4-diol Production Methods
Parameter | Traditional Process | Green Process | Reduction (%) |
---|---|---|---|
E-Factor | 8.7 | 1.2 | 86.2 |
PMI (kg/kg) | 12.5 | 3.8 | 69.6 |
Energy (MJ/kg) | 185 | 78 | 57.8 |
Water (L/kg) | 150 | 22 | 85.3 |
Continuous flow technology revolutionizes Non-2-yne-1,4-diol manufacturing by enhancing reaction control and scalability. Tube-in-tube microreactors with copper-lined channels (0.5 mm diameter) enable precise regulation of exothermic acetylene-formaldehyde reactions, eliminating dangerous hot spots common in batch reactors [3] [4]. This configuration achieves 98% conversion in <3 minutes residence time through intensified mass transfer – a 20-fold reduction compared to stirred tanks.
Integrated flow platforms combine cascade reactions for downstream derivatives. A patented system couples:
Emerging biocatalytic routes leverage engineered oxidoreductases for alkyne-diol synthesis under mild conditions. Thermophilic alcohol dehydrogenases (ADH from Thermoanaerobacter brockii) catalyze the NADPH-dependent reduction of 2,9-decadiynedione to Non-2-yne-1,4-diol with 94% enantiomeric excess [2]. Co-factor regeneration employs glucose dehydrogenase in a biphasic system (aqueous/organic), achieving total turnover numbers (TTN) exceeding 50,000.
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